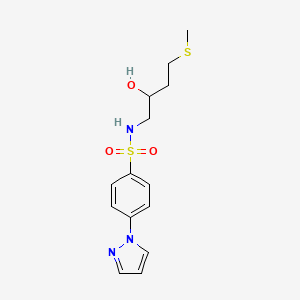

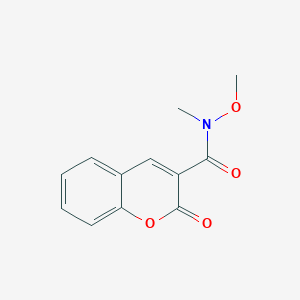

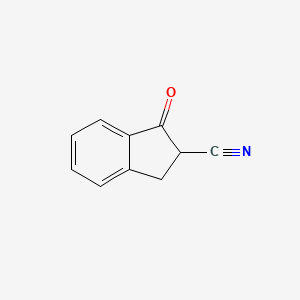

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide, also known as FBAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FBAO belongs to the oxalamide family of compounds and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Compounds with structures related to N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide have shown promise in cancer research. For instance, certain derivatives have demonstrated potent anticancer and antiangiogenic activities in vitro and in vivo. These compounds target the colchicine site on tubulin, inhibiting cancer cell growth at nanomolar concentrations, binding to tubulin, inducing apoptosis, and showing potent vascular disrupting properties derived from their effect on vascular endothelial cells. This highlights their potential as novel cancer therapeutics (Romagnoli et al., 2015).

Photodynamic Therapy

New compounds have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for various cancers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. The presence of methoxybenzyl groups plays a crucial role in their photophysical and photochemical properties (Pişkin et al., 2020).

Antibacterial Activity

Derivatives of the compound have been explored for their antibacterial activity. Schiff base derivatives, for example, have been synthesized and shown to exhibit superior antibacterial activity against various bacterial strains. This suggests that these compounds could serve as a basis for developing new antibacterial agents, highlighting the importance of the methoxybenzyl group in enhancing their activity (Parekh et al., 2005).

Bio-Based Materials

Research into fully bio-based benzoxazine monomers, synthesized from components including methoxybenzyl alcohol, demonstrates the potential of these compounds in creating new materials. Such monomers undergo copolymerization, leading to resins with enhanced thermal properties and cross-linking density. This research opens up new avenues for developing sustainable, bio-based polymers with desirable characteristics (Wang et al., 2012).

Structural Characterization

The crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, closely related to the compound , has been determined, providing insights into its molecular configuration and potential interactions. Such structural characterizations are essential for understanding the compound's chemical behavior and for designing molecules with specific properties for various applications (Zhang et al., 2008).

properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-26-19-5-3-2-4-17(19)13-23-21(25)20(24)22-12-15-6-8-16(9-7-15)18-10-11-27-14-18/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFQEZPTYHMOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)

![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)

![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)